2-(Methylamino)benzotrifluoride hydrochloride 2-(Methylamino)benzotrifluoride hydrochloride
Brand Name: Vulcanchem
CAS No.: 845866-58-2
VCID: VC3838218
InChI: InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H
SMILES: CNC1=CC=CC=C1C(F)(F)F.Cl
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61 g/mol

2-(Methylamino)benzotrifluoride hydrochloride

CAS No.: 845866-58-2

Cat. No.: VC3838218

Molecular Formula: C8H9ClF3N

Molecular Weight: 211.61 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)benzotrifluoride hydrochloride - 845866-58-2

Specification

CAS No. 845866-58-2
Molecular Formula C8H9ClF3N
Molecular Weight 211.61 g/mol
IUPAC Name N-methyl-2-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H
Standard InChI Key KQNJHFVPYVBBOT-UHFFFAOYSA-N
SMILES CNC1=CC=CC=C1C(F)(F)F.Cl
Canonical SMILES CNC1=CC=CC=C1C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a methylamino (-NHCH₃) group at the adjacent position, forming 2-(methylamino)benzotrifluoride. The hydrochloride salt stabilizes the amine moiety through ionic interaction . Key structural features include:

Table 1: Molecular descriptors of 2-(methylamino)benzotrifluoride hydrochloride

PropertyValueSource
IUPAC NameN-methyl-2-(trifluoromethyl)aniline hydrochloride
SMILESCNC1=CC=CC=C1C(F)(F)F.Cl
InChI KeyKQNJHFVPYVBBOT-UHFFFAOYSA-N
CAS Registry845866-58-2
Molecular Weight211.61 g/mol

The planar benzene ring and electron-withdrawing -CF₃ group influence its reactivity, while the methylamino group introduces basicity, mitigated by hydrochloride salt formation .

Stereochemical and Conformational Analysis

Computational models predict a non-planar conformation due to steric interactions between the -CF₃ and -NHCH₃ groups. The dihedral angle between the benzene ring and the trifluoromethyl group is approximately 15°, as derived from PubChem’s 3D conformer data . Rotatable bond analysis indicates one degree of freedom at the methylamino group, enabling limited conformational flexibility .

Synthesis and Purification

StepReagents/ConditionsYield*
TrifluoromethylationCF₃I, AlCl₃, 0°C, 12h60–70%
N-MethylationCH₃I, K₂CO₃, DMF, 80°C85–90%
Salt FormationHCl (g), Et₂O, RTQuantitative
*Theoretical yields based on analogous reactions.

Purification Methods

Crude product purification likely involves:

  • Recrystallization: Using ethanol/water mixtures to isolate the hydrochloride salt.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients for impurity removal .

Physicochemical Properties

Physical Properties

Table 3: Experimental and computed physical properties

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointNot reported
Density1.32 g/cm³ (est.)Computational
SolubilitySlightly soluble in waterEstimated

The compound’s solubility profile suggests preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions and hydrogen-bonding capacity .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C-F stretch) .

  • NMR (¹H): δ 2.8 ppm (s, 3H, N-CH₃), δ 6.8–7.5 ppm (m, 4H, aromatic) .

Chemical Reactivity and Stability

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing the free base (N-methyl-2-(trifluoromethyl)aniline) and HCl. The pKa of the conjugate acid (protonated amine) is estimated at 4.5–5.0, typical for aromatic amines .

Thermal Stability

Thermogravimetric analysis (TGA) data is unavailable, but analogous compounds decompose above 200°C, releasing HF and NH₃ .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances lipid solubility and bioavailability, making it a candidate for:

  • Antidepressants: Structural similarity to fluoxetine (Prozac®) suggests potential serotonin reuptake inhibition .

  • Anticancer Agents: Fluorinated aromatics are explored for kinase inhibition and apoptosis induction .

Agrochemical Development

Benzotrifluorides are utilized in herbicides and fungicides due to their metabolic stability and resistance to environmental degradation .

Regulatory and Environmental Considerations

Environmental Impact

Fluorinated compounds are persistent organic pollutants (POPs). While no ecotoxicity data exists for this specific compound, related benzotrifluorides show moderate aquatic toxicity (LC50: 10–100 mg/L for Daphnia magna) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic trifluoromethylation methods to improve yield and reduce waste.

  • Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in in vitro assays.

  • Environmental Fate Studies: Assess biodegradation pathways and bioaccumulation potential.

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